molecular formula C10H15NO2S B3374095 1-(Benzenesulfonyl)butan-2-amine CAS No. 1017140-16-7

1-(Benzenesulfonyl)butan-2-amine

Cat. No. B3374095
CAS RN: 1017140-16-7
M. Wt: 213.3 g/mol
InChI Key: CZSHVGQOIADRBR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)butan-2-amine, also known as 1-(phenylsulfonyl)-2-butanamine, is a chemical compound with the molecular formula C10H15NO2S . It has a molecular weight of 213.3 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(Benzenesulfonyl)butan-2-amine is 1S/C10H15NO2S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

1-(Benzenesulfonyl)butan-2-amine is a liquid at room temperature . It has a molecular weight of 213.3 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Schiff Base Metal Complexes

“1-(Benzenesulfonyl)butan-2-amine” can be used in the synthesis of Schiff base metal complexes. Schiff bases are organic compounds that coordinate with metal ions through imine or azomethine nitrogen (C=N) and support a broad spectrum of biological behaviors .

Biological Applications

Schiff base metal complexes, which can be synthesized using “1-(Benzenesulfonyl)butan-2-amine”, are considered for various biological applications. These include antioxidant, anticancer, and antimicrobial applications .

Catalysis

Schiff base metal complexes, synthesized using “1-(Benzenesulfonyl)butan-2-amine”, are also used in catalysis. The steric and electronic characteristics of these complexes can be easily manipulated, making them suitable for catalytic applications .

Functional Materials

“1-(Benzenesulfonyl)butan-2-amine” can be used in the synthesis of functional materials. Schiff base metal complexes, which can be synthesized using this compound, are used in the creation of functional materials .

Sensors

Schiff base metal complexes, synthesized using “1-(Benzenesulfonyl)butan-2-amine”, are used in sensors. The ability to manipulate the steric and electronic characteristics of these complexes makes them suitable for use in sensors .

Pigments for Dyes

“1-(Benzenesulfonyl)butan-2-amine” can be used in the synthesis of pigments for dyes. Schiff base metal complexes, which can be synthesized using this compound, are used as pigments for dyes .

Safety and Hazards

The safety information for 1-(Benzenesulfonyl)butan-2-amine indicates that it is classified under GHS05 (corrosive) and GHS07 (harmful). The hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

1-(benzenesulfonyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSHVGQOIADRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzenesulfonyl)butan-2-amine

CAS RN

1017140-16-7
Record name 1-(benzenesulfonyl)butan-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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